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Abstract

PI-103 is a potent, cell-permeable, and ATP-competitive inhibitor of the phosphoinositide 3-
kinase (PI13K) and mammalian target of rapamycin (mTOR) signaling pathways. First described
in the mid-2000s, it has become a critical tool for cancer research due to its ability to
simultaneously block key nodes in a frequently dysregulated signaling cascade in human
cancers. This technical guide provides an in-depth overview of the discovery, chemical
structure, and biological activity of PI-103, supplemented with detailed experimental protocols
and quantitative data to support its application in a research setting.

Discovery and Chemical Structure

PI-103, with the chemical name 3-[4-(4-Morpholinyl)pyrido[3',2":4,5]furo[3,2-d]pyrimidin-2-
yllphenol, emerged from research efforts to develop dual PI3K/mTOR inhibitors.[1] Its
discovery was a significant step forward in targeting the PI3BK/Akt/mTOR pathway, which is
crucial for cell growth, proliferation, survival, and metabolism.[2]

Chemical Structure:
o Systematic Name: 3-(4-(4-Morpholinyl)pyrido[3',2":4,5]furo[3,2-d]pyrimidin-2-yl)phenol[1]

e Molecular Formula: C19H16N4O3[1]
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e Molecular Weight: 348.36 g/mol [1]
e CAS Number: 371935-74-9[3]

The core of PI-103 is a pyrido[3',2":4,5]furo[3,2-d]pyrimidine heterocyclic system. This scaffold
provides the necessary geometry to fit into the ATP-binding pocket of PI3K and mTOR kinases.
The morpholine group enhances solubility and the phenolic hydroxyl group is crucial for its
inhibitory activity.

Quantitative Inhibitory Activity

PI-103 exhibits potent inhibitory activity against Class | PI3K isoforms and both mTOR
complexes (MTORC1 and mTORC?2). It also demonstrates significant activity against DNA-
dependent protein kinase (DNA-PK). The half-maximal inhibitory concentrations (IC50) are
summarized in the table below.

Target IC50 (nM)
PI3Ka (p110a) 8[4][5]
PI3KPB (p110B) 88[4][5]
PI3K3 (p1103) 48[4][5]
PI3Ky (p110y) 150[4][5]
mTORC1 20[4][5]
mTORC2 83[4][5]
DNA-PK 2[4][5]

Signaling Pathway Inhibition

PI-103 exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This
pathway is a central regulator of cell fate, and its aberrant activation is a hallmark of many

cancers.
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Caption: PI3BK/mTOR signaling pathway and points of inhibition by PI-103.
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Experimental Protocols
Chemical Synthesis of PI-103

The synthesis of PI-103 can be achieved through a multi-step process, adapted from the
synthesis of its bioisostere, PI-103BE.[6] The general workflow involves the construction of the
central pyrido[3',2":4,5]furo[3,2-d]pyrimidine core followed by the addition of the morpholine and
3-hydroxyphenyl moieties.

Nucleophilic Substitution
with Morpholine

Cyclization to form
Pyrido[3',2":4,5]furo[3,2-d]pyrimidin-4(3H)-one

Chlorination PI-103

Starting Materials:
Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate Amide Formation
& 3-hydroxybenzoyl chloride

Click to download full resolution via product page
Caption: General workflow for the chemical synthesis of PI-103.
Detailed Steps (Conceptual):

Amide Formation: React ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with 3-
hydroxybenzoyl chloride in the presence of a base to form the corresponding amide.

e Cyclization: Heat the amide intermediate to induce cyclization and form the 2-(3-
hydroxyphenyl)pyrido[3',2":4,5]furo[3,2-d]pyrimidin-4(3H)-one core.

o Chlorination: Treat the pyrimidinone with a chlorinating agent (e.g., phosphorus oxychloride)
to convert the hydroxyl group at the 4-position to a chlorine atom.

e Nucleophilic Aromatic Substitution: React the 4-chloro intermediate with morpholine to yield
the final product, PI-103.

In Vitro PI3K HTRF Assay

This assay measures the ability of PI-103 to inhibit the phosphorylation of phosphatidylinositol-
4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a PI3K enzyme.
The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.[4][7][8]

Materials:
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PI3K enzyme (e.g., p110a/p85a)

PIP2 substrate

ATP

Assay Buffer (containing MgClz and DTT)

P1-103 (or other test compounds) dissolved in DMSO
Stop Solution

Detection Mix (containing Europium-labeled anti-GST antibody, GST-tagged GRP1-PH
domain, biotinylated-PIP3, and Streptavidin-Allophycocyanin)

384-well assay plates

Procedure:

Prepare a serial dilution of PI-103 in DMSO.
In a 384-well plate, add 0.5 pL of DMSO (for controls) or diluted PI-103.

Add 14.5 uL of a working solution containing the PI3K enzyme and PIP2 substrate. For "no
enzyme" controls, add a working solution with only the PIP2 substrate.

Initiate the reaction by adding 5 pL of ATP working solution to all wells.
Incubate for 30 minutes at room temperature.

Stop the reaction by adding 5 pL of Stop Solution.

Add 5 pL of the Detection Mix to each well.

Incubate for 1-2 hours at room temperature, protected from light.

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor)
emission wavelengths.
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Calculate the HTRF ratio (665/620) and determine the IC50 value for PI-103.

In Vitro mTOR Kinase Assay (LanthaScreen®)

This assay determines the inhibitory effect of PI-103 on mTOR kinase activity using a time-

resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[9][10]

Materials:

MTOR (FRAP1) kinase

LanthaScreen® Eu-anti-GST Antibody

GST-tagged kinase substrate (tracer)

MTOR Kinase Binding Buffer

PI-103

384-well assay plates

Procedure:

Prepare a serial dilution of PI-103 in DMSO.
In a 384-well plate, add 5 pL of the diluted PI-103 or DMSO for controls.

Prepare a 3X kinase/antibody mixture in mTOR Kinase Binding Buffer and add 5 pL to each

well.

Prepare a 3X tracer solution in mTOR Kinase Binding Buffer and add 5 uL to each well.
Incubate the plate for 60 minutes at room temperature, protected from light.

Read the TR-FRET signal on a compatible plate reader.

Calculate the emission ratio and determine the IC50 value for PI1-103.

Cell Proliferation Assay
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This assay measures the effect of PI-103 on the proliferation of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., U87MG glioblastoma, PC3 prostate cancer)

Complete cell culture medium

PI1-103

Cell counting solution (e.g., CellTiter-Glo®) or DNA staining dye (e.g., crystal violet)

96-well cell culture plates

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Prepare serial dilutions of PI-103 in complete culture medium.

Remove the old medium from the cells and add the medium containing different
concentrations of PI-103. Include a vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 48-72 hours).
Assess cell viability using a chosen method:
o CellTiter-Glo®: Add the reagent to each well, incubate, and measure luminescence.

o Crystal Violet: Fix the cells, stain with crystal violet, wash, solubilize the dye, and measure
absorbance.

Plot the cell viability against the log of PI-103 concentration and determine the G150
(concentration for 50% growth inhibition).

Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the
PISK/Akt/mTOR pathway following treatment with PI1-103.[11][12][13][14]
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Materials:

Cancer cell line

P1-103

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-
total-S6K)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Treat cells with PI-103 at various concentrations for a specified time.

Lyse the cells and quantify the protein concentration.

Separate 20-40 pg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.
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» Wash the membrane again and detect the signal using an ECL substrate.

¢ Analyze the band intensities to determine the effect of PI-103 on protein phosphorylation.

Conclusion

PI-103 is a well-characterized and potent dual inhibitor of PISK and mTOR. Its ability to target
multiple key components of a critical cancer-related signaling pathway has made it an
invaluable tool for preclinical research. The data and protocols presented in this guide provide
a comprehensive resource for scientists and researchers aiming to utilize PI1-103 in their
studies of the PI3K/Akt/mTOR pathway and its role in disease. While its metabolic instability
has limited its clinical development, PI-103 continues to be a benchmark compound for the
development of next-generation PI3K and mTOR inhibitors.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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